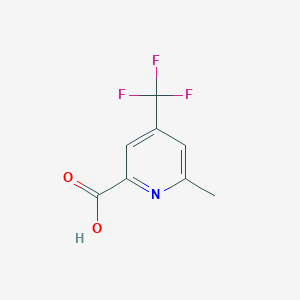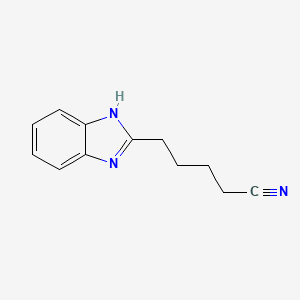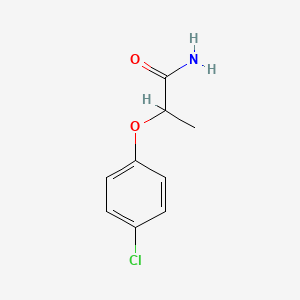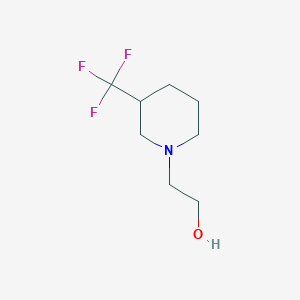
3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound, in particular, has a unique structure that combines a benzofuran ring with a butanoic acid moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid typically involves the formation of the benzofuran ring followed by the introduction of the butanoic acid side chain. One common method involves the reaction of 2-(allyloxy)anilines with sulfur dioxide and aryl propiolates. During this reaction, a 2-(allyloxy)aryl radical is generated in situ, which undergoes intramolecular addition to form an alkyl radical intermediate. This intermediate then reacts with sulfur dioxide to produce an alkylsulfonyl radical, which further combines with aryl propiolates to yield the desired benzofuran derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methylbutanoic acid: A simple carboxylic acid with a similar butanoic acid moiety.
2,3-Dihydrobenzofuran: A benzofuran derivative without the butanoic acid side chain.
Uniqueness
3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid is unique due to its combination of a benzofuran ring and a butanoic acid side chain This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)butanoic acid |
InChI |
InChI=1S/C14H18O3/c1-9-6-10-7-11(4-5-12(10)17-9)14(2,3)8-13(15)16/h4-5,7,9H,6,8H2,1-3H3,(H,15,16) |
InChI Key |
BOMVNVGSPXJNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(C)(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2-[(methylamino)methyl]phenol](/img/structure/B13593415.png)





![Potassium (1-(tert-butoxycarbonyl)-1-azaspiro[4.4]nonan-7-yl)trifluoroborate](/img/structure/B13593438.png)


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine](/img/structure/B13593467.png)


![N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13593482.png)
